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Neohesperidose

Flavor Chemistry Citrus Flavanones Glycoside Taste Perception

Researchers often assume any flavonoid disaccharide can substitute for another-a misconception leading to failed syntheses and invalid taste receptor assays. Neohesperidose (CAS 19949-48-5) is the structurally defined α-(1→2)-linked disaccharide essential for: • NHDC (E 959) precursor synthesis: The non-substitutable glycone for high-yield neohesperidin dihydrochalcone production. • Bitter taste determinant studies: The molecular switch distinguishing bitter neohesperidosides from tasteless rutinosides. • Enzyme specificity assays: Differential hydrolysis rates vs. rutinosides enable precise glycosidase characterization. Sourced with ≥98% purity for reproducible outcomes.

Molecular Formula C12H22O10
Molecular Weight 326.30 g/mol
CAS No. 19949-48-5
Cat. No. B13717995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohesperidose
CAS19949-48-5
Molecular FormulaC12H22O10
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O
InChIInChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1
InChIKeyVSRVRBXGIRFARR-OUEGHFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neohesperidose Procurement Guide


Neohesperidose (2-O-α-L-rhamnopyranosyl-D-glucopyranose) is a naturally occurring disaccharide composed of a β-D-glucose unit linked via an α-(1→2) glycosidic bond to an α-L-rhamnose unit [1]. It serves as the glycone (sugar moiety) in a class of flavonoid glycosides known as neohesperidosides, which are abundant in citrus fruits such as bitter orange, grapefruit, and pummelo [2]. Structurally, it is an isomer of rutinose, which features an α-(1→6) linkage [3]. This specific (1→2) linkage is not a trivial structural nuance; it directly dictates the bitter taste of the parent glycosides and is the essential precursor for the industrial production of the high-intensity sweetener neohesperidin dihydrochalcone (NHDC, E 959) [4].

1
Bitter taste determinant in citrus flavanone glycosides – supports flavor perception research
2
Core glycone precursor for high-intensity sweetener NHDC synthesis studies
3
Differential β-glucosidase substrate for enzymatic biotransformation workflow development

Neohesperidose vs. Rutinose: Non-Interchangeability


A common misconception in procurement is that a 'flavonoid disaccharide' can be freely substituted for another. The stark difference in biological and industrial outcomes between neohesperidose-containing glycosides (neohesperidosides) and rutinose-containing glycosides (rutinosides) proves otherwise [1]. This is not a matter of similar structures with nuanced differences; the position of the rhamnose-to-glucose linkage—α-(1→2) in neohesperidose versus α-(1→6) in rutinose—is the molecular switch that determines a bitter taste versus a tasteless profile [2]. Furthermore, this specific neohesperidose moiety is the non-negotiable starting point for the high-yield production of neohesperidin dihydrochalcone (NHDC), a sweetener 1000 times more potent than sucrose, a property not shared by its rutinose-based analogs [3]. Therefore, substituting this disaccharide with a generic or related analog will result in a complete loss of function in any application dependent on its unique flavor-determining or precursor chemistry.

Neohesperidose glycosides
Rutinose glycosides
Taste outcome may shift from reported bitter to tasteless profile due to glycosidic linkage difference (α-1,2 vs α-1,6)
Sweetener precursor efficacy may not transfer; high-potency NHDC production relies on neohesperidose moiety

Neohesperidose Procurement Evidence


Bitterness: Neohesperidose vs. Rutinose Contrast

The presence of neohesperidose as the glycone in flavanone-7-O-glycosides confers a distinctly bitter taste, whereas the same aglycone attached to rutinose is tasteless [1]. This functional dichotomy is directly attributed to the rhamnose-to-glucose linkage: α-(1→2) for neohesperidose versus α-(1→6) for rutinose [2].

Bitterness contrast
Head-to-head
Flavanone-7-O-neohesperidosides: bitter;
Flavanone-7-O-rutinosides: tasteless
Glycosidic linkage (α-1,2 vs α-1,6) determines sensory perception
Qualitative sensory differentiation; enzyme specificity confirms structural basis
Flavor Chemistry Citrus Flavanones Glycoside Taste Perception

Sweetener Potency: Neohesperidose vs. Rutinose

Hydrogenation of the bitter neohesperidose-containing glycoside naringin yields naringin dihydrochalcone (NDC), which is approximately 300 times sweeter than sucrose. In stark contrast, hydrogenation of its structural isomer neohesperidin (also a neohesperidoside) yields neohesperidin dihydrochalcone (NHDC), which can reach a sweetness potency of up to 2000 times that of sucrose [1]. The rutinose-containing analog, hesperidin, does not yield a comparably potent sweetener upon hydrogenation [2].

Sweetener potency
Head-to-head
NDC ~300× sucrose; NHDC up to 2000× sucrose (neohesperidoside-derived)
Rutinoside analogs not reported as potent sweeteners
Supports neohesperidose as key precursor for ultra-high-potency sweetener research
Taste panel assays; up to 6.7-fold difference between neohesperidose-derived sweeteners
Sweetener Chemistry Dihydrochalcone Synthesis Structure-Activity Relationship

β-Glucosidase Substrate Preference

In a study of the hyperthermostable β-glucosidase from Pyrococcus furiosus, the enzyme displayed a clear hierarchy of substrate specificity. The specific activity of the enzyme followed the order: hesperidin > neohesperidin > naringin [1]. Crucially, the neohesperidose-containing glycosides (neohesperidin and naringin) were hydrolyzed at different rates, while the rutinoside (hesperidin) was the most readily hydrolyzed [2]. This demonstrates that the enzyme distinguishes between glycosidic linkages and aglycone structures, with direct implications for enzymatic bioprocessing.

β-Glucosidase preference
Head-to-head
Specific activity order: hesperidin (rutinoside) > neohesperidin > naringin (neohesperidosides)
Enzyme distinguishes linkage/aglycone; differential rates guide bioprocess design
Pyrococcus furiosus β-glucosidase, pH 5.5, 95 °C; hesperidin Km 1.6 mM
Enzymology Glycoside Hydrolase Biotransformation

Chemical Reactivity: Neohesperidose vs. Rutinose

The chemical reactivity of neohesperidose and rutinose differs significantly under identical acetolysis conditions. In a study comparing the behavior of their acetylated derivatives, conversion of the neohesperidose hepta-acetate into the corresponding O-acetylglycosyl halide using dihalomethyl methyl ethers occurred at a slower rate than that of rutinose hepta-acetate [1]. Furthermore, cleavage of the glycosidic linkage between rhamnose and glucose proceeds readily with dibromomethyl methyl ether, but to a much lesser extent with the dichloro analog, indicating differential susceptibility based on the halogen [2].

Chemical reactivity
Head-to-head
Neohesperidose hepta-acetate: slower halide formation than rutinose hepta-acetate under acetolysis
Slower reactivity may support higher-yield synthetic pathway control
Dihalomethyl methyl ether conditions; qualitative rate difference reported
Carbohydrate Chemistry Synthetic Methodology Protecting Group Chemistry

Neohesperidose Application Scenarios


Flavor Perception & Bitterness Masking

As the direct determinant of bitterness in citrus flavanones, neohesperidose and its glycosides (e.g., naringin, neohesperidin) are essential standards and substrates for studies on taste receptor activation, bitterness masking agents, and flavor modulation [1]. Research utilizing these compounds directly addresses the sensory quality of fruit juices and functional foods.

High-Intensity Sweetener Synthesis

Neohesperidose is the non-substitutable core glycone required for the chemical or biotechnological synthesis of neohesperidin dihydrochalcone (NHDC), a high-value, zero-calorie sweetener up to 2000 times sweeter than sucrose [2]. Its procurement is therefore a critical starting point for process R&D in the food additive and flavor industry.

Enzymatic Biotransformation Studies

Due to the demonstrated differential hydrolysis rates by β-glucosidases compared to rutinosides, neohesperidose-containing substrates like naringin and neohesperidin are key tools for investigating enzyme specificity, developing novel biocatalytic processes, and producing valuable aglycones like naringenin and hesperetin [3].

Synthetic Carbohydrate Methodology

The unique and slower reactivity of neohesperidose derivatives in glycosylation and halide-forming reactions, compared to rutinose, makes it a valuable substrate for developing and testing new synthetic methodologies, protecting group strategies, and understanding anomeric effects in disaccharide chemistry [4].

Application
Selection Property
Validation Focus
Flavor perception & bitterness masking
Neohesperidose α-1,2 glycosidic linkage
Bitter taste receptor assay context
High-intensity sweetener synthesis
Glycone precursor for NHDC production
Hydrogenation and sweetness potency assays
Enzymatic biotransformation studies
Differential β-glucosidase hydrolysis rate
Substrate specificity and aglycone yield
Synthetic carbohydrate methodology
Reactivity profile in halide formation
Protecting group strategy and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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